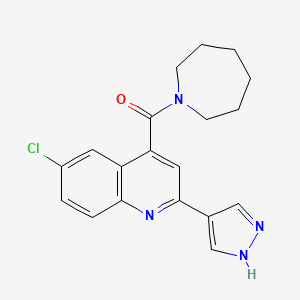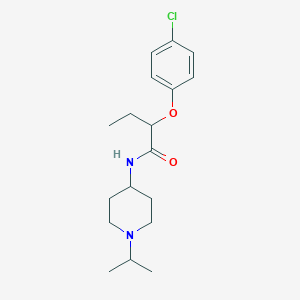
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline, also known as APQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. APQ is a quinoline derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline is not fully understood. However, it has been suggested that 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been shown to have anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also limitations to using 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline in lab experiments. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has low solubility in water, which can make it difficult to use in aqueous systems. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to be cytotoxic at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. One area of research is the development of more efficient and cost-effective synthesis methods for 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. Another area of research is the investigation of the mechanism of action of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. Further studies are needed to fully understand how 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline inhibits the activity of topoisomerase II and induces cell death. In addition, more research is needed to determine the potential applications of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline in the treatment of various diseases, including cancer and malaria.
Métodos De Síntesis
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline can be synthesized through various methods, including the reaction of 6-chloro-2-(1H-pyrazol-4-yl)quinoline with azepan-1-ylcarbonyl chloride in the presence of a base or by using a one-pot synthesis method. The one-pot synthesis method involves the reaction of 6-chloro-2-(1H-pyrazol-4-yl)quinoline with azepan-1-amine and phosgene in the presence of a base.
Aplicaciones Científicas De Investigación
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been shown to inhibit the growth and proliferation of cancer cells in vitro. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has also been studied for its potential use as an antimalarial agent. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to have antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
azepan-1-yl-[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-5-6-17-15(9-14)16(10-18(23-17)13-11-21-22-12-13)19(25)24-7-3-1-2-4-8-24/h5-6,9-12H,1-4,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFWLXJHWLNRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)

![(2R*,6S*)-1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B5148928.png)
![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)


![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)